Cellular Degradation Potency of dCBP-1 for CBP and p300
dCBP-1 demonstrates exceptionally potent degradation of its target proteins, CBP and p300, in cellular assays. In MOLM-13 acute leukemia cells, the half-maximal degradation concentration (DC50) for CBP is 1.8 nM and for p300 is 2.5 nM, with maximum degradation (Dmax) values of 95% and 92%, respectively . These values indicate near-complete protein knockdown at low nanomolar concentrations.
| Evidence Dimension | Degradation potency (DC50) and efficiency (Dmax) |
|---|---|
| Target Compound Data | CBP: DC50 = 1.8 nM, Dmax = 95%; p300: DC50 = 2.5 nM, Dmax = 92% |
| Comparator Or Baseline | JET-209: CBP DC50 = 0.05 nM, Dmax > 95%; p300 DC50 = 0.2 nM, Dmax > 95% in RS4;11 cells |
| Quantified Difference | JET-209 exhibits ~36-fold higher potency for CBP and ~12.5-fold higher for p300 than dCBP-1 in different cell lines. |
| Conditions | MOLM-13 cells (dCBP-1); RS4;11 cells (JET-209); both after 4-6h treatment |
Why This Matters
This quantifies the degradation efficiency, allowing a direct potency comparison against a next-generation degrader for selecting the appropriate tool compound based on required DC50 values.
